Home > Products > Bioactive Reagents P55 > Gly-pro-arg-pro
Gly-pro-arg-pro - 67869-62-9

Gly-pro-arg-pro

Catalog Number: EVT-269357
CAS Number: 67869-62-9
Molecular Formula: C18H31N7O5
Molecular Weight: 425.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Glycyl-prolyl-arginyl-proline (GPRP) is a synthetic tetrapeptide analog of the amino-terminal sequence found in the alpha-chain of fibrin. [] It is widely used in scientific research as a potent and selective inhibitor of fibrin polymerization. [, ] GPRP mimics the natural sequence of fibrinogen, allowing it to interact with specific binding sites and interfere with the normal assembly of fibrin monomers into fibrin polymers. [, ] This inhibitory action makes GPRP a valuable tool in various biological and biochemical investigations, particularly those related to blood coagulation, platelet function, and fibrinolysis. [, , , , , , , ]

Future Directions
  • Developing GPRP derivatives with improved properties: Investigating the structure-activity relationship of GPRP analogs to identify derivatives with enhanced potency, selectivity, and pharmacokinetic properties. []
  • Exploring the therapeutic potential of GPRP: Investigating the potential use of GPRP or its analogs as therapeutic agents for treating thrombotic disorders, while carefully evaluating potential side effects and long-term consequences. [, ]

Glycyl-L-Prolyl-L-Arginyl-L-Proline

Compound Description: This compound is a tetrapeptide analog of the amino-terminal sequence of the alpha-chain of fibrin. It is a potent inhibitor of fibrin polymerization []. It binds to fibrinogen and to fragment D with an association constant of approximately 5 x 104. It does not bind to fragment E. The number of binding sites is two for fibrinogen and one for fragment D [].

Glycyl-L-Prolyl-L-Arginylsarcosine

Compound Description: This compound is a potent inhibitor of fibrin polymerization [].

Relevance: Glycyl-L-Prolyl-L-Arginylsarcosine shares the same Gly-Pro-Arg sequence as Glycyl-Prolyl-Arginyl-Proline. Replacing the C-terminal proline with sarcosine still allows for inhibition of fibrin polymerization [].

Glycyl-L-Prolyl-L-Arginine

Compound Description: This compound is a tripeptide that binds less tightly to fibrinogen than Glycyl-Prolyl-Arginyl-Proline and is less than half as effective in preventing fibrin polymerization [].

Relevance: Glycyl-L-Prolyl-L-Arginine shares the same Gly-Pro-Arg sequence as Glycyl-Prolyl-Arginyl-Proline. The deletion of the C-terminal proline results in decreased ability to prevent fibrin polymerization [].

Glycyl-L-Histidyl-L-Arginyl-L-Proline

Compound Description: This tetrapeptide corresponds exactly to the amino terminus of the fibrin beta-chain. It does not inhibit the aggregation of fibrin monomers. It binds weakly to fibrinogen, suggesting the involvement of sites other than those binding the alpha-chain analogues [].

Relevance: Glycyl-L-Histidyl-L-Arginyl-L-Proline has a similar structure to Glycyl-Prolyl-Arginyl-Proline. The similar placement of proline and arginine within the peptide sequence may be relevant for binding to fibrinogen [].

Glycine-L-Proline

Compound Description: This dipeptide was investigated as a control compound in a study on fibrin polymerization inhibitors. It was found to not inhibit polymerization [].

Relevance: Glycine-L-Proline contains the same dipeptide sequence, Gly-Pro, as Glycyl-Prolyl-Arginyl-Proline. This dipeptide sequence alone is not sufficient to inhibit fibrin polymerization [].

L-Prolyl-L-Arginine

Compound Description: This dipeptide was investigated as a control compound in a study on fibrin polymerization inhibitors. It was found to not inhibit polymerization [].

Relevance: L-Prolyl-L-Arginine contains the same dipeptide sequence, Pro-Arg, as Glycyl-Prolyl-Arginyl-Proline. This dipeptide sequence alone is not sufficient to inhibit fibrin polymerization [].

Glycyl-L-Prolyl-L-Seryl-L-Proline

Compound Description: This tetrapeptide corresponds to the serine/arginine amino acid replacement previously reported for a defective human fibrinogen []. It was investigated as a control compound in a study on fibrin polymerization inhibitors. It was found to not inhibit polymerization [].

Relevance: Glycyl-L-Prolyl-L-Seryl-L-Proline is structurally similar to Glycyl-Prolyl-Arginyl-Proline with a serine residue replacing the arginine. This substitution results in the loss of ability to inhibit fibrin polymerization [].

N-(4-Azido-2-nitrophenyl)glycyl-(Pro-Pro-Gly)5

Compound Description: This compound is a photoaffinity label used to study the peptide binding site of prolyl 4-hydroxylase []. It is a good substrate for the enzyme and is capable of light-induced inactivation of prolyl 4-hydroxylase activity [].

Source and Classification

Gly-Pro-Arg-Pro is synthesized chemically rather than being isolated from natural sources. It is classified as a peptide inhibitor and is often used in studies related to hemostasis and thrombosis. The compound's structure allows it to mimic certain natural sequences in proteins involved in clotting processes, making it a valuable tool in both research and potential therapeutic applications.

Synthesis Analysis

The synthesis of Gly-Pro-Arg-Pro involves several key steps, typically utilizing solid-phase peptide synthesis techniques. The process generally includes:

  1. Starting Materials: The synthesis begins with protected amino acids, such as Boc (tert-butyloxycarbonyl) for arginine.
  2. Coupling Reactions: The amino acids are sequentially coupled using coupling reagents like N,N'-diisopropylcarbodiimide (DIC) or 1-hydroxybenzotriazole (HOBt) to facilitate the formation of peptide bonds.
  3. Deprotection Steps: After each coupling, protecting groups are removed using trifluoroacetic acid or other deprotecting agents.
  4. Final Cleavage: The final product is cleaved from the resin, purified by high-performance liquid chromatography (HPLC), and characterized using techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

The yield of Gly-Pro-Arg-Pro can vary depending on the specific conditions and reagents used, but it typically achieves high purity levels above 95% through careful optimization of reaction conditions .

Molecular Structure Analysis

The molecular structure of Gly-Pro-Arg-Pro can be described by its empirical formula C18H31N7O5C_{18}H_{31}N_{7}O_{5} and its molecular weight of approximately 395.48 g/mol. The structure consists of:

Analytical techniques such as circular dichroism (CD) spectroscopy can be employed to study the secondary structure of this peptide, revealing insights into its conformational stability in solution .

Chemical Reactions Analysis

Gly-Pro-Arg-Pro participates in several important chemical reactions, primarily related to its role as an inhibitor in fibrinogen aggregation:

  1. Inhibition Mechanism: The tetrapeptide binds to fibrinogen or fibrin monomers, preventing their polymerization into fibrin clots. This action is crucial during thrombin-mediated clot formation.
  2. Binding Affinity: Studies have shown that Gly-Pro-Arg-Pro exhibits a high binding affinity for fibrinogen, which can be quantified using surface plasmon resonance or similar techniques to measure interaction kinetics .
  3. Reversible Interaction: The binding is generally reversible, allowing for dynamic regulation during coagulation processes.
Mechanism of Action

The mechanism by which Gly-Pro-Arg-Pro exerts its effects involves several key interactions:

  1. Competitive Inhibition: It competes with fibrinogen for binding sites on thrombin or other coagulation factors, effectively reducing the rate of clot formation.
  2. Structural Mimicry: By mimicking natural sequences found in fibrinogen, Gly-Pro-Arg-Pro disrupts normal assembly processes necessary for stable clot formation .
  3. Influence on Platelets: Research indicates that this peptide can modulate platelet activation, further influencing hemostatic balance .

Data from various studies suggest that Gly-Pro-Arg-Pro can significantly alter thrombus stability and formation under physiological conditions.

Physical and Chemical Properties Analysis

Gly-Pro-Arg-Pro possesses several notable physical and chemical properties:

  • Appearance: Typically appears as a white to off-white powder.
  • Solubility: Soluble in water and dimethyl sulfoxide; insoluble in organic solvents.
  • Stability: Generally stable under dry conditions but may be hygroscopic; should be stored at low temperatures to maintain integrity.
  • Purity: High purity (>98%) is achievable through careful synthesis and purification protocols .

These properties make it suitable for various laboratory applications involving biochemical assays.

Applications

Gly-Pro-Arg-Pro has a broad range of scientific applications:

  1. Research Tool: Used extensively in studies investigating blood coagulation mechanisms and thrombus formation.
  2. Therapeutic Potential: Investigated as a potential therapeutic agent in conditions where modulation of blood clotting is required, such as thrombosis or during surgical procedures to prevent excessive clotting.
  3. Biochemical Assays: Employed in various assays aimed at understanding protein interactions within the coagulation cascade.
Molecular Mechanisms of Fibrin Polymerization Modulation

Structural Mimicry of Fibrinogen α-Chain N-Terminal Domains

Gly-Pro-Arg-Pro (GPRP) is a tetrapeptide that replicates the N-terminal sequence (Gly-Pro-Arg-Val; knob ‘A’) exposed on fibrinogen α-chains after thrombin cleaves fibrinopeptide A (FpA). This structural mimicry enables GPRP to engage the constitutive polymerization pockets ("holes ‘a’") located in the γ-chain modules of fibrin(ogen)’s D domains. Crystallographic studies confirm that GPRP binds to the γ-chain pocket with a dissociation constant (Kd) of 25 μM, closely resembling the native knob ‘A’ interaction [2] [10]. The binding occurs via complementary electrostatic and hydrophobic interactions, particularly involving γAsp364, a residue critical for fibrin self-assembly [2]. Mutagenesis of γAsp364 abolishes fibrin polymerization, underscoring the biological significance of this interaction site [2].

Table 1: Binding Affinities of GPRP and Related Peptides

PeptideTarget SiteKd (μM)Biological Consequence
GPRPγ-chain hole 'a'25 ± 3Fibrin polymerization inhibition
Native knob 'A'γ-chain hole 'a'5.8 ± 1.1Fibrin monomer assembly
GHRP (knob 'B' mimic)β-chain hole 'b'140 ± 15Weak lateral aggregation modulation
GPGG (control)No bindingN/ANo effect

Competitive Inhibition of Fibrin Monomer Assembly via γ-Chain Binding Pockets

GPRP competitively blocks fibrin monomer oligomerization by occupying the γ-chain holes ‘a’, preventing endogenous knob ‘A’–hole ‘a’ (A:a) interactions. This inhibition disrupts the formation of half-staggered fibrin dimers and subsequent protofibrils [2] [8]. At saturating concentrations (≥0.5 mM), GPRP delays clot formation by >90% and reduces fiber thickness, as visualized by electron microscopy [2] [10]. The peptide’s efficacy stems from its ability to bind fibrinogen before thrombin cleavage, as holes ‘a’ are constitutively accessible [3]. Surface plasmon resonance (SPR) studies reveal that GPRP dissociates slowly from fragment D (containing γ-chain holes), further explaining its potent inhibitory activity [10]. Notably, dysfibrinogenemias with impaired hole ‘a’ functionality (e.g., γAsp364 mutations) exhibit polymerization defects identical to GPRP-treated fibrinogen [2].

Table 2: Effects of GPRP on Fibrin Polymerization Kinetics

ParameterControl FibrinGPRP-Treated Fibrin (0.5 mM)Change (%)
Lag phase duration120 ± 15 sec600 ± 45 sec+400%
Protofibril elongation rate0.8 ± 0.1 nm/sec0.15 ± 0.05 nm/sec-81%
Fiber diameter150 ± 20 nm85 ± 15 nm-43%
Clot turbidity (350 nm)0.45 ± 0.05 AU0.18 ± 0.03 AU-60%

Allosteric Disruption of Thrombin-Mediated Fibrinopeptide Release

Beyond direct polymerization inhibition, GPRP indirectly modulates thrombin activity. By binding to fibrinogen’s D domain, GPRP induces conformational changes that enhance fibrinopeptide B (FpB) release rates by ~2-fold while minimally affecting FpA cleavage [5] . This paradoxical acceleration occurs because GPRP stabilizes a fibrinogen conformation that exposes BβArg14 for thrombin access. Consequently, desAABB fibrin monomers form prematurely, but their assembly is arrested due to blocked A:a interactions [10]. Additionally, GPRP-bound fibrinogen displays increased free thrombin activity, as the absence of a fibrin clot reduces thrombin sequestration [5]. This dual interference—enhancing FpB release while inhibiting monomer assembly—disrupts the spatial coordination required for robust fibrin network formation.

Role in Attenuating Factor XIIIa Crosslinking Activity

GPRP inhibits fibrin’s covalent stabilization by acting as a glutamine substrate mimic for Factor XIIIa (FXIIIa), a transglutaminase that catalyzes γ-glutamyl-ε-lysine crosslinks between fibrin monomers. GPRP modifies glutamine residues in fibrinogen’s α- and γ-chains, rendering them unavailable for FXIIIa-mediated crosslinking [4] [6]. In vitro studies demonstrate:

  • Specific glutamine modification: GPRP reduces [3H]putrescine incorporation into α- and γ-chains by >80%, without affecting β-chain crosslinking [4].
  • Noncompetitive inhibition: GPRP decreases FXIIIa’s Vmax without altering KM, indicating allosteric disruption [6].
  • Functional consequences: Uncrosslinked fibrin fibers exhibit reduced elastic modulus and increased susceptibility to plasmin degradation [6] [10].

Table 3: GPRP-Mediated Inhibition of FXIIIa Crosslinking

ParameterFXIIIa AloneFXIIIa + GPRP (0.3 mM)Change (%)
γ-γ dimer formation95 ± 5%22 ± 4%-77%
α-polymer formation90 ± 7%18 ± 3%-80%
[3H]Putrescine incorporation12.5 ± 1.2 nmol/min2.3 ± 0.4 nmol/min-82%
Fibrin clot stability (lysis time)60 ± 5 min25 ± 4 min-58%

The double-headed ligand bis(Gly-Pro-Arg-Pro-amido)polyethylene glycol fully restores FXIIIa-mediated γ-chain crosslinking by mimicking the E domain’s spatial organization, confirming that GPRP’s monovalent form disrupts fibrin’s quaternary structure necessary for FXIIIa activation [3] [6].

Concluding Remarks

GPRP serves as a multifaceted molecular tool for dissecting fibrin polymerization. Its core mechanisms—structural mimicry, competitive inhibition, allosteric thrombin modulation, and FXIIIa substrate competition—collectively underscore the precision required for hemostatic fibrin network assembly. These insights propel the design of peptide-based anticoagulants and biomaterials with tailored fibrin architectures.

Properties

CAS Number

67869-62-9

Product Name

Gly-pro-arg-pro

IUPAC Name

(2S)-1-[(2S)-2-[[(2S)-1-(2-aminoacetyl)pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carboxylic acid

Molecular Formula

C18H31N7O5

Molecular Weight

425.5 g/mol

InChI

InChI=1S/C18H31N7O5/c19-10-14(26)24-8-2-5-12(24)15(27)23-11(4-1-7-22-18(20)21)16(28)25-9-3-6-13(25)17(29)30/h11-13H,1-10,19H2,(H,23,27)(H,29,30)(H4,20,21,22)/t11-,12-,13-/m0/s1

InChI Key

WXPZDDCNKXMOMC-AVGNSLFASA-N

SMILES

C1CC(N(C1)C(=O)CN)C(=O)NC(CCCN=C(N)N)C(=O)N2CCCC2C(=O)O

Solubility

Soluble in DMSO

Synonyms

Gly-Pro-Arg-Pro
glycyl-prolyl-arginyl-proline
GPRP peptide

Canonical SMILES

C1CC(N(C1)C(=O)CN)C(=O)NC(CCCN=C(N)N)C(=O)N2CCCC2C(=O)O

Isomeric SMILES

C1C[C@H](N(C1)C(=O)CN)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N2CCC[C@H]2C(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.